

# Spectroscopic Characterization of 2-(Hydrazinecarbonyl)benzenesulfonamide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-(Hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B022248

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-(Hydrazinecarbonyl)benzenesulfonamide**, a key intermediate in the synthesis of various biologically active molecules, including potential carbonic anhydrase inhibitors.<sup>[1][2]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a summary of expected spectroscopic data.

## Chemical Structure and Properties

IUPAC Name: **2-(hydrazinecarbonyl)benzenesulfonamide**<sup>[1]</sup> Molecular Formula:

C<sub>7</sub>H<sub>9</sub>N<sub>3</sub>O<sub>3</sub>S<sup>[1]</sup> Molecular Weight: 215.23 g/mol <sup>[1]</sup> CAS Number: 102169-52-8<sup>[1]</sup>

## Synthesis

The synthesis of **2-(Hydrazinecarbonyl)benzenesulfonamide** is typically achieved through the reaction of 2-sulfamoylbenzoyl chloride with hydrazine hydrate.<sup>[1][3]</sup> A common synthetic route involves the nucleophilic substitution of the chloride on the benzoyl chloride derivative by hydrazine.<sup>[1]</sup>

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic analyses of **2-(Hydrazinecarbonyl)benzenesulfonamide**. This data is inferred from the analysis of closely related sulfonamide and hydrazine-containing compounds.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.2	d	1H	Aromatic H
~ 7.5 - 7.8	m	3H	Aromatic H
~ 7.4 (broad s)	2H	-SO <sub>2</sub> NH <sub>2</sub>	
~ 9.5 - 10.5 (broad s)	1H	-CONHNH <sub>2</sub>	
~ 4.5 (broad s)	2H	-CONHNH <sub>2</sub>	

Solvent: DMSO-d<sub>6</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)	Assignment
~ 165 - 168	C=O (Amide)
~ 135 - 140	Aromatic C-S
~ 130 - 134	Aromatic C-H
~ 125 - 129	Aromatic C-H
~ 120 - 124	Aromatic C-C=O

Solvent: DMSO-d<sub>6</sub>

Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3450	Strong, Broad	N-H Stretch (Hydrazine, Sulfonamide)
3200 - 3300	Medium	N-H Stretch (Amide)
1640 - 1680	Strong	C=O Stretch (Amide I)
1580 - 1620	Medium	N-H Bend (Amide II)
1310 - 1350	Strong	SO <sub>2</sub> Asymmetric Stretch
1150 - 1190	Strong	SO <sub>2</sub> Symmetric Stretch
900 - 930	Medium	S-N Stretch

Table 4: Mass Spectrometry Data (Predicted)

m/z	Interpretation
215.03	[M] <sup>+</sup> (Molecular Ion)
198.03	[M - NH <sub>3</sub> ] <sup>+</sup>
156.01	[M - CONHNH <sub>2</sub> ] <sup>+</sup>
136.04	[C <sub>7</sub> H <sub>6</sub> NO <sub>2</sub> S] <sup>+</sup>
77.04	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols for sulfonamide-containing compounds and should be optimized for the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 300 MHz or higher NMR spectrometer.

#### Sample Preparation:

- Weigh approximately 5-10 mg of **2-(Hydrazinecarbonyl)benzenesulfonamide**.
- Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single pulse.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-2 seconds.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single pulse.
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shifts using the residual solvent peak of DMSO-d<sub>6</sub> (δ 2.50 for <sup>1</sup>H, δ 39.52 for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (~1-2 mg) of **2-(Hydrazinecarbonyl)benzenesulfonamide** with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Acquisition Parameters:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

- Prepare a dilute solution of **2-(Hydrazinecarbonyl)benzenesulfonamide** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of ~1-10  $\mu\text{g/mL}$  in the mobile phase.

#### ESI-MS Acquisition Parameters:

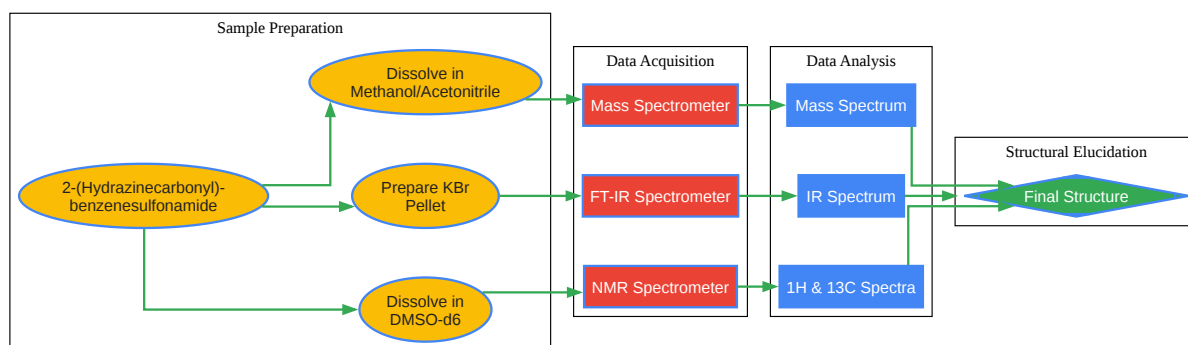
- Ionization Mode: Positive or negative ion mode can be used. Positive mode is often suitable for compounds with basic nitrogen atoms.
- Capillary Voltage: Typically 3-5 kV.
- Nebulizer Gas (N<sub>2</sub>): Adjust flow for a stable spray.
- Drying Gas (N<sub>2</sub>): Set temperature and flow to optimize desolvation.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

#### Data Analysis:

- Identify the molecular ion peak [M]<sup>+</sup> or [M+H]<sup>+</sup>.
- Analyze the fragmentation pattern to identify characteristic losses corresponding to different functional groups.

## Visualizations

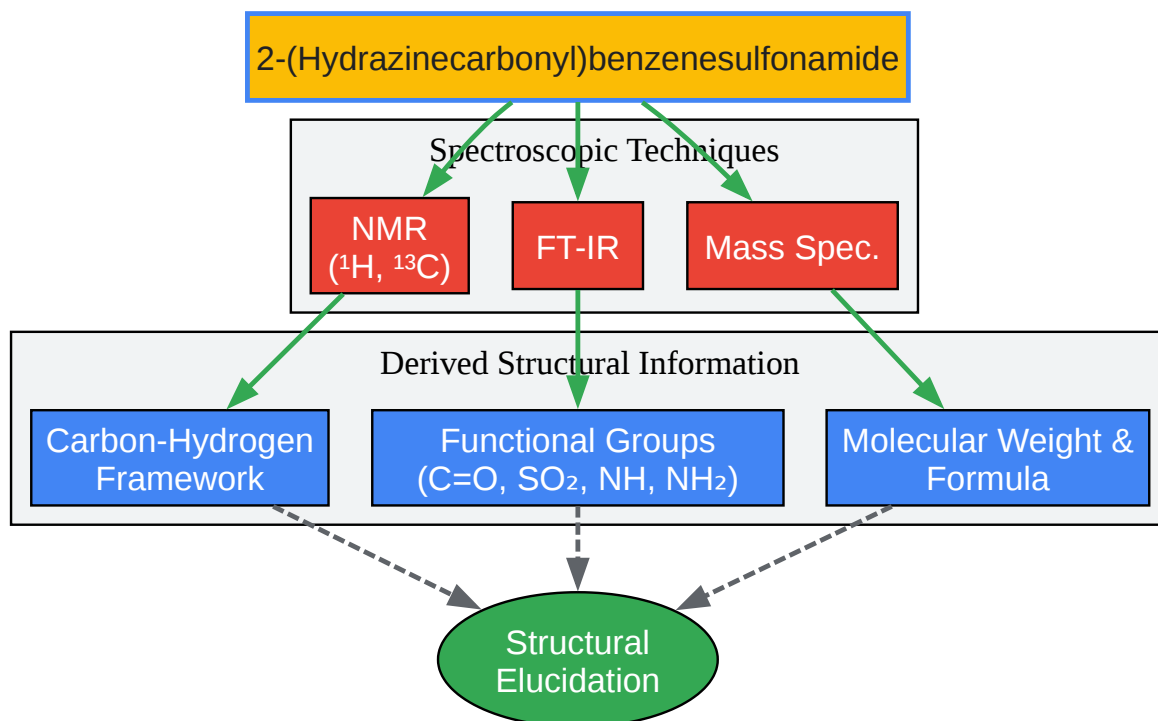
## Experimental Workflow



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Caption: Workflow for the spectroscopic characterization of **2-(Hydrazinecarbonyl)benzenesulfonamide**.

## Logical Relationship of Spectroscopic Data

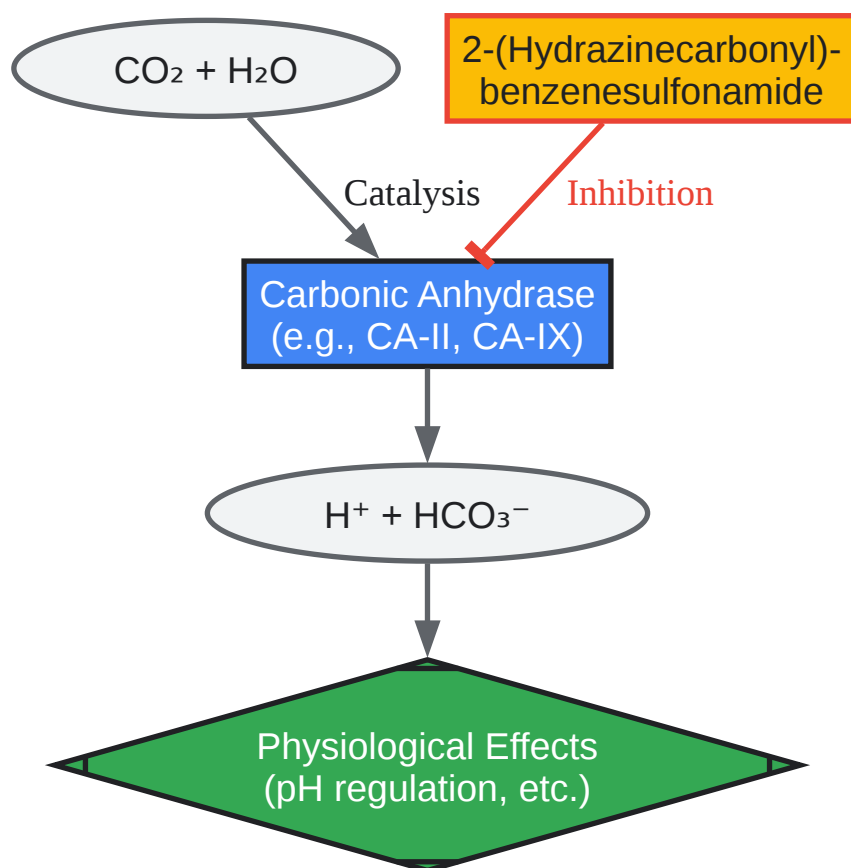


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Caption: Relationship between spectroscopic techniques and the structural information obtained.

## Signaling Pathway Context: Carbonic Anhydrase Inhibition





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Caption: Inhibition of carbonic anhydrase by **2-(Hydrazinecarbonyl)benzenesulfonamide**.

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